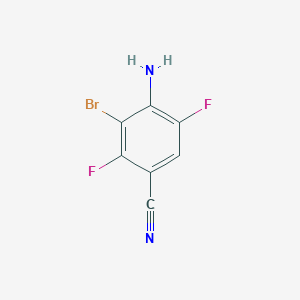

4-Amino-3-bromo-2,5-difluorobenzonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-3-bromo-2,5-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2N2/c8-5-6(10)3(2-11)1-4(9)7(5)12/h1H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPLHHFKFCRIEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)N)Br)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562300 | |

| Record name | 4-Amino-3-bromo-2,5-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112279-62-6 | |

| Record name | 4-Amino-3-bromo-2,5-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Amino 3 Bromo 2,5 Difluorobenzonitrile

Direct Halogenation Approaches for Introducing Bromine into Fluorinated Benzonitriles

One of the primary strategies for synthesizing 4-Amino-3-bromo-2,5-difluorobenzonitrile involves the direct introduction of a bromine atom onto a pre-existing fluorinated benzonitrile (B105546) scaffold. This method leverages the directing effects of the substituents already present on the aromatic ring to achieve the desired regiochemistry.

Regioselective Bromination Techniques of 4-Amino-2,5-difluorobenzonitrile (B55866) Precursors

The synthesis often commences with the precursor 4-Amino-2,5-difluorobenzonitrile. The amino (-NH₂) group is a potent activating group and an ortho-, para- director in electrophilic aromatic substitution reactions. The fluorine atoms, while deactivating, also exhibit ortho-, para- directing effects. In the case of 4-Amino-2,5-difluorobenzonitrile, the position ortho to the amino group (C3) is the most activated site for electrophilic attack.

The reaction typically involves treating the 4-Amino-2,5-difluorobenzonitrile precursor with a suitable brominating agent. The inherent electronic properties of the substrate guide the incoming bromine electrophile to the C3 position, yielding the target compound with high regioselectivity. Common brominating agents for such transformations include N-Bromosuccinimide (NBS), which provides a source of electrophilic bromine under controlled conditions. The reaction of aniline (B41778) analogues with NBS often leads to the desired brominated products. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To maximize the yield and selectivity of the bromination reaction, careful optimization of several parameters is essential. The choice of solvent, reaction temperature, and the specific brominating agent can significantly influence the outcome. Protic solvents may require protection of the amino group to prevent side reactions, while aprotic solvents are often preferred.

For instance, to prevent over-bromination or side reactions, the amino group can be protected via acylation to form an acetanilide. This lessens the activating effect of the amino group, allowing for more controlled bromination. youtube.com After the bromination step, the protecting group is removed through hydrolysis to regenerate the amino group and yield the final product. youtube.com The competition between various substituents in complex systems can lead to a mixture of products, making direct C–H bromination that overcomes inherent site-selectivity highly valuable. rsc.org

| Parameter | Condition | Effect on Yield/Selectivity |

| Brominating Agent | N-Bromosuccinimide (NBS) | Often provides good selectivity for mono-bromination. |

| Molecular Bromine (Br₂) | Can be highly reactive, potentially leading to polybromination if not controlled. | |

| Solvent | Dichloromethane (DCM), Acetonitrile (MeCN) | Aprotic solvents are generally preferred to avoid side reactions with the amino group. |

| Temperature | 0 °C to room temperature | Lower temperatures can help control the reaction rate and improve selectivity. |

| Protecting Group | Acetyl group | Reduces the activating strength of the amino group, enhancing regioselectivity. youtube.com |

Nitrile Group Introduction Strategies onto Haloaniline Intermediates

An alternative synthetic route involves the introduction of the cyano (-CN) group onto an aniline intermediate that already contains the required bromine and fluorine substituents. This approach relies on well-established cyanation reactions.

Cyano-De-Halogenation Reactions (e.g., Rosenmund-von Braun Reaction, Palladium-Catalyzed Cyanation)

The Rosenmund-von Braun reaction is a classic method for converting aryl halides to aryl nitriles using copper(I) cyanide, often at high temperatures in a polar solvent. wikipedia.orgsynarchive.comorganic-chemistry.org This reaction can be applied to a suitably substituted haloaniline to introduce the nitrile functionality. wikipedia.org

More modern approaches utilize palladium-catalyzed cyanation reactions, which often proceed under milder conditions and exhibit greater functional group tolerance. nih.gov These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). nih.govchemicalbook.com The use of non-toxic cyanide sources like K₄[Fe(CN)₆] is a significant advantage of these newer methods. nih.gov

Utilizing Aryl Halides as Precursors for this compound Formation

The starting material for this strategy would be an aryl halide such as 1,4-dibromo-2,5-difluoroaniline or a related precursor where one halogen atom can be selectively replaced by a cyano group. The choice of precursor is critical for the success of the cyanation reaction. For example, an aryl bromide is typically more reactive than an aryl chloride in palladium-catalyzed cross-coupling reactions. ossila.com The synthesis of 4-amino-3,5-difluorobenzonitrile (B171853) has been achieved by reacting 4-bromo-2,6-difluoroaniline (B33399) with CuCN. nih.gov

| Cyanation Method | Catalyst/Reagent | Conditions | Advantages |

| Rosenmund-von Braun | Copper(I) Cyanide (CuCN) | High temperature (reflux in DMF, pyridine) organic-chemistry.org | Well-established, straightforward |

| Palladium-Catalyzed | Pd(0) or Pd(II) catalyst, ligand | Milder temperatures (rt to 100 °C) organic-chemistry.org | High functional group tolerance, lower catalyst loading organic-chemistry.org |

| Palladium-Catalyzed (non-toxic CN source) | Pd catalyst, K₄[Fe(CN)₆] | Aqueous/organic solvent mixtures nih.gov | Avoids highly toxic cyanide salts nih.gov |

Multi-Step Synthetic Sequences from Simpler Aromatic Precursors

Constructing this compound can also be achieved through a longer, multi-step synthesis starting from simpler, more readily available aromatic compounds. This approach offers flexibility in introducing the various functional groups in a controlled, stepwise manner.

A plausible synthetic sequence could begin with a simple difluorinated aromatic compound like 1,4-difluorobenzene. The synthesis would then proceed through a series of standard aromatic transformations:

Nitration: Introduction of a nitro group (-NO₂) via electrophilic aromatic substitution using a mixture of nitric acid and sulfuric acid.

Reduction: Conversion of the nitro group to an amino group (-NH₂) using a reducing agent such as tin(II) chloride or catalytic hydrogenation.

Bromination: Introduction of the bromine atom at the position activated by the newly formed amino group, similar to the direct halogenation approach described in section 2.1.

Halogenation/Functionalization: Introduction of a second halogen (e.g., bromine or iodine) at the position designated for the nitrile group.

Cyanation: Replacement of the second halogen with a cyano group using methods like the Rosenmund-von Braun or palladium-catalyzed reactions as described in section 2.2.

Each step in such a sequence must be carefully planned to ensure correct regiochemistry and compatibility with existing functional groups. While more laborious, this method allows for the systematic construction of the complex target molecule from simple starting materials.

Sequential Functionalization of Polysubstituted Benzene (B151609) Derivatives

A plausible, though unconfirmed, approach to the synthesis of this compound would involve the sequential functionalization of a polysubstituted benzene derivative. This strategy would systematically introduce the amino, bromo, and nitrile groups onto a difluorinated benzene starting material. The order of these introductions would be critical to ensure the correct final substitution pattern, governed by the ortho-, para-, and meta-directing effects of the existing substituents.

Potential, though not explicitly detailed for this compound, synthetic transformations that could be employed in such a sequence include:

Nitration followed by reduction: Introduction of a nitro group, which is a strong meta-director, could be followed by its reduction to an amino group.

Bromination: Electrophilic aromatic substitution could be used to introduce the bromine atom. The position of bromination would be influenced by the directing effects of the other substituents on the ring.

Sandmeyer reaction: This reaction could potentially be used to introduce the nitrile group by diazotization of an amino group, followed by treatment with a cyanide salt.

Without specific literature precedence for this compound, any proposed synthetic route remains speculative. The successful implementation of such a sequence would require extensive experimental optimization to achieve the desired product with acceptable yield and purity.

Evaluation of Protecting Group Strategies for Amino and Nitrile Functionalities

In the context of a multi-step synthesis of a complex molecule like this compound, the use of protecting groups for the amino and potentially the nitrile functionalities would be a key consideration. Protecting groups are temporarily installed to mask a reactive functional group, preventing it from undergoing undesired reactions during subsequent synthetic steps.

For the amino group, a variety of protecting groups are available, with the choice depending on the specific reaction conditions to be employed in the synthetic sequence. Common amino protecting groups include:

Carbamates: Such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which are stable under a range of conditions and can be selectively removed.

Amides: Formed by acylation of the amino group, offering robust protection.

The selection of an appropriate protecting group would necessitate careful planning to ensure its stability during the introduction of other functional groups and its selective removal at the desired stage of the synthesis. This concept is known as an orthogonal protecting group strategy , where each protecting group can be removed under specific conditions without affecting the others.

The nitrile functionality is generally less reactive than the amino group and often does not require protection. However, under certain harsh reaction conditions, its protection might be necessary.

Given the absence of a documented synthesis for this compound, a specific evaluation of protecting group strategies remains hypothetical. The optimal choice of protecting groups would be determined empirically during the development of a viable synthetic route.

Chemical Reactivity and Transformation Pathways of 4 Amino 3 Bromo 2,5 Difluorobenzonitrile

Reactivity of the Aryl Bromide Moiety

The carbon-bromine bond in 4-amino-3-bromo-2,5-difluorobenzonitrile is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi, Heck Couplings)

The aryl bromide functionality of this compound is amenable to a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures. While specific examples for this exact substrate are not extensively documented in publicly available literature, the reactivity can be inferred from studies on structurally similar compounds, such as other ortho-bromoanilines.

The Suzuki-Miyaura coupling , which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is a widely used transformation. nih.govnih.govtcichemicals.com For substrates similar to this compound, typical conditions involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, and a base like Na₂CO₃, K₂CO₃, or Cs₂CO₃ in a solvent system like toluene/water or dioxane/water. beilstein-journals.orgresearchgate.net The presence of both electron-donating (amino) and electron-withdrawing (fluoro, nitrile) groups can influence the catalytic cycle, but successful couplings of ortho-bromoanilines with various boronic acids have been reported. beilstein-journals.org

The Heck reaction , coupling the aryl bromide with an alkene, is another powerful tool for C-C bond formation. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a base. The reaction of aryl bromides with alkenes generally proceeds under conditions similar to those of the Suzuki-Miyaura coupling, often employing catalysts like Pd(OAc)₂ with phosphine ligands and a base such as triethylamine.

Other notable cross-coupling reactions like the Stille coupling (using organotin reagents) and the Negishi coupling (using organozinc reagents) are also expected to be feasible at the bromo position, given the general reactivity of aryl bromides in these transformations. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.

Table 1: Representative Conditions for Cross-Coupling Reactions of Aryl Bromides

| Reaction | Catalyst/Ligand | Base | Solvent | Typical Substrates |

| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Aryl bromides, arylboronic acids |

| Heck | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF or MeCN | Aryl bromides, acrylates |

| Stille | Pd(PPh₃)₄ | - | Toluene or Dioxane | Aryl bromides, organostannanes |

| Negishi | Pd(dppf)Cl₂ | - | THF or Dioxane | Aryl bromides, organozinc reagents |

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Bromine and Fluorine Substituents

The benzene (B151609) ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the electron-withdrawing nitrile and fluorine groups. nih.gov In SNAr reactions, a potent nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. In this molecule, both bromine and fluorine atoms can potentially act as leaving groups.

The regioselectivity of SNAr reactions is governed by the ability of the electron-withdrawing groups to stabilize the negatively charged intermediate (Meisenheimer complex). Generally, leaving groups that are ortho or para to strongly electron-withdrawing groups are more readily displaced. In this compound, the fluorine at position 5 is para to the nitrile group, and the bromine at position 3 is ortho to the nitrile group, making both positions susceptible to nucleophilic attack. The relative reactivity of bromine versus fluorine as a leaving group in SNAr is complex and can depend on the nucleophile and reaction conditions. While fluoride (B91410) is a poorer leaving group than bromide in many contexts, in SNAr, the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and often facilitating the initial nucleophilic attack, which is typically the rate-determining step.

Transformations of the Amino Group

The 4-amino group is a versatile handle for further functionalization of the molecule through various transformations.

Acylation, Alkylation, and Sulfonylation Reactions of the 4-Amino Functionality

The primary amino group in this compound can readily undergo acylation, alkylation, and sulfonylation reactions.

Acylation with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) will form the corresponding N-acyl derivatives. These reactions are generally high-yielding and can be used to introduce a wide variety of functional groups or protecting groups. researchgate.net

Alkylation of the amino group can be achieved using alkyl halides. However, controlling the degree of alkylation (mono- vs. dialkylation) can be challenging. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for mono-alkylation.

Sulfonylation with sulfonyl chlorides in the presence of a base yields sulfonamides. For instance, the synthesis of 4-amino-3-bromo-5-trifluoromethylbenzenesulfonamide involves the reaction of an aminotrifluoromethylbenzene derivative with a sulfonating agent, indicating the feasibility of such transformations on similar structures. prepchem.com

Diazotization and Subsequent Reactions (e.g., Sandmeyer Reactions for further halogenation or hydroxylation)

The 4-amino group can be converted into a diazonium salt (Ar-N₂⁺) upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄). This diazotization reaction is a gateway to a wide array of transformations. nih.gov

The resulting diazonium salt is often unstable and is typically used immediately in subsequent reactions. The Sandmeyer reaction involves the treatment of the diazonium salt with a copper(I) salt (CuX, where X = Cl, Br, CN) to introduce a new substituent onto the aromatic ring. This provides a method to replace the original amino group with a variety of functionalities, including other halogens or a cyano group. For example, treatment with CuBr would lead to the corresponding dibromo derivative, while CuCl would introduce a chloro substituent.

Furthermore, the diazonium group can be displaced by other nucleophiles in non-copper-catalyzed reactions. For example, reaction with potassium iodide (KI) yields the iodo-substituted arene, and heating in water leads to the corresponding phenol (B47542) (hydroxylation).

Modifications of the Nitrile Group

The nitrile group (-C≡N) of this compound can be transformed into other important functional groups, such as a carboxylic acid or an aminomethyl group.

The hydrolysis of the nitrile group can be achieved under either acidic or basic conditions to yield a carboxylic acid. For example, the related compound 4-amino-3,5-difluorobenzonitrile (B171853) has been successfully hydrolyzed to 4-amino-3,5-difluorobenzoic acid by refluxing with aqueous sodium hydroxide. iucr.org A similar transformation is expected for this compound, which would provide the corresponding benzoic acid derivative.

The reduction of the nitrile group leads to the formation of a primary amine. This transformation is typically carried out using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under high pressure. A patent has described the reduction of various fluorobenzonitriles to their corresponding benzylamines, suggesting this is a viable pathway for the target molecule. google.com This reaction converts the benzonitrile (B105546) into a benzylamine (B48309) derivative, opening up further avenues for chemical modification.

Hydrolysis to Carboxylic Acids and Esters

The nitrile group of this compound can be converted to a carboxylic acid through hydrolysis, a fundamental transformation in organic synthesis. This reaction typically proceeds under acidic or basic conditions, where the carbon-nitrogen triple bond is sequentially attacked by water.

The resulting carboxylic acid can then be converted to its corresponding ester through Fischer esterification. This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For instance, the esterification of 4-amino-3,5-difluorobenzoic acid with ethanol (B145695) in the presence of sulfuric acid yields ethyl 4-amino-3,5-difluorobenzoate. rsc.org A similar reaction of 4-Amino-3-bromo-2,5-difluorobenzoic acid with various alcohols would be expected to produce the corresponding esters.

Table 1: Hydrolysis and Esterification of an Analogous Compound

| Starting Material | Reagents and Conditions | Product |

| 4-amino-3,5-difluorobenzonitrile | 1. NaOH (aq), Reflux2. HCl (aq) | 4-amino-3,5-difluorobenzoic acid |

| 4-amino-3,5-difluorobenzoic acid | Ethanol, H₂SO₄, Reflux | Ethyl 4-amino-3,5-difluorobenzoate |

This data is based on the reported synthesis of analogous compounds and represents the expected reactivity of this compound.

Reduction to Aldehydes and Amines

The nitrile group is readily reducible to either a primary amine or an aldehyde, depending on the choice of reducing agent and reaction conditions. These transformations provide important pathways to other key functional groups.

The reduction of a nitrile to an aldehyde can be achieved using reducing agents such as diisobutylaluminium hydride (DIBAL-H). This reagent allows for the partial reduction of the nitrile, stopping at the imine stage, which is then hydrolyzed upon workup to afford the aldehyde. The selective reduction of esters in the presence of bromo-substituents using DIBAL-H has been documented, suggesting its potential applicability for the controlled reduction of the nitrile group in this compound to form 4-Amino-3-bromo-2,5-difluorobenzaldehyde. rsc.org The commercial availability of 4-Amino-3-bromo-2,5-difluorobenzaldehyde further supports that this is a known and achievable transformation.

For the complete reduction of the nitrile to a primary amine, more powerful reducing agents or catalytic hydrogenation are typically employed. Reagents like lithium aluminum hydride (LiAlH₄) are effective for this purpose. Alternatively, catalytic hydrogenation using catalysts such as Raney nickel, platinum, or palladium under a hydrogen atmosphere can be used to produce (4-Amino-3-bromo-2,5-difluorophenyl)methanamine. A general method for the reduction of fluorinated benzonitriles to the corresponding benzylamines involves catalytic hydrogenation at elevated temperature and pressure. nih.gov

Table 2: Expected Reduction Products of this compound

| Product | Proposed Reducing Agent(s) |

| 4-Amino-3-bromo-2,5-difluorobenzaldehyde | Diisobutylaluminium hydride (DIBAL-H) |

| (4-Amino-3-bromo-2,5-difluorophenyl)methanamine | Lithium aluminum hydride (LiAlH₄), Catalytic Hydrogenation (e.g., H₂/Raney Ni) |

This data is based on general methodologies for nitrile reduction and represents the expected reactivity of this compound.

Cycloaddition Reactions Involving the Nitrile Triple Bond

The carbon-nitrogen triple bond of the nitrile group in this compound can participate in cycloaddition reactions, providing a route to various heterocyclic systems. A prominent example is the [3+2] cycloaddition with azides to form tetrazoles.

This reaction, a type of 1,3-dipolar cycloaddition, typically involves reacting the nitrile with an azide (B81097) source, such as sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt. nih.govnih.gov The reaction of this compound with sodium azide would be expected to yield 5-(4-Amino-3-bromo-2,5-difluorophenyl)-1H-tetrazole. This transformation is valuable for introducing a tetrazole moiety, which is a common bioisostere for a carboxylic acid group in medicinal chemistry. Various methods for the synthesis of 5-substituted-1H-tetrazoles from nitriles have been developed, including the use of zinc salts as catalysts in water, which offers a more environmentally benign approach. organic-chemistry.org

Table 3: Expected [3+2] Cycloaddition Reaction

| Reactant | Reagent | Expected Product |

| This compound | Sodium Azide (NaN₃) | 5-(4-Amino-3-bromo-2,5-difluorophenyl)-1H-tetrazole |

This data is based on general methodologies for tetrazole synthesis from nitriles and represents the expected reactivity of this compound.

Derivatization and Functionalization Studies of 4 Amino 3 Bromo 2,5 Difluorobenzonitrile

Synthesis of Novel Analogs through Strategic Functional Group Interconversions

There is a lack of specific published research detailing the synthesis of novel analogs starting from 4-Amino-3-bromo-2,5-difluorobenzonitrile through strategic functional group interconversions. While general methodologies exist for modifying the functional groups present in this molecule—such as the amino, bromo, and nitrile moieties—their application to this specific, sterically hindered, and electronically complex substrate has not been described. For example, studies on the related compound 4-amino-3,5-difluorobenzonitrile (B171853) (which lacks the bromine atom) show that the nitrile group can be hydrolyzed to a carboxylic acid under basic conditions nih.goviucr.org. It is plausible that this compound could undergo a similar transformation, though the impact of the additional bromo and different fluoro substitutions on reaction conditions and yield is not known.

Table 1: Potential, Undocumented Functional Group Interconversions

| Functional Group | Potential Reaction | Potential Product Class |

|---|---|---|

| Nitrile (-CN) | Hydrolysis | Carboxylic Acids |

| Nitrile (-CN) | Reduction | Primary Amines |

| Amino (-NH₂) | Acylation | Amides |

| Amino (-NH₂) | Diazotization/Sandmeyer | Halogenated/Cyanated analogs |

| Bromo (-Br) | Suzuki Coupling | Biaryl compounds |

| Bromo (-Br) | Sonogashira Coupling | Alkynylated compounds |

This table represents theoretical transformations based on general organic chemistry principles, not on published results for this compound.

Exploration of Regioselective Modifications at the Aromatic Core

The exploration of regioselective modifications on the aromatic core of this compound is another area where specific research is absent. The existing substituents—amino, bromo, and two fluoro groups—exert strong and competing directing effects for any potential electrophilic aromatic substitution, making regioselectivity challenging to predict without empirical data. The powerful activating and ortho-, para-directing effect of the amino group would likely dominate, but the positions ortho to it are already substituted. The position para to the amino group is also substituted, complicating potential reaction outcomes. Therefore, any further substitution on the aromatic ring would be difficult and its regioselectivity unpredictable.

Development of Libraries of Benzonitrile (B105546) Derivatives for Structure-Activity Relationship Studies

Consistent with the lack of data in the previous sections, there is no available information on the development of chemical libraries derived from this compound for the purpose of structure-activity relationship (SAR) studies. The generation of such a library would first require reliable and reproducible methods for the derivatization of the parent compound, which, as noted, have not been published. The synthesis of a compound library typically involves parallel synthesis techniques where a common chemical scaffold is reacted with a variety of building blocks. Without established reaction protocols for this specific scaffold, the foundation for library development is not present in the current body of scientific literature.

Spectroscopic Characterization Methodologies and Structural Elucidation of 4 Amino 3 Bromo 2,5 Difluorobenzonitrile

Vibrational Spectroscopy for Functional Group Assignment

Vibrational spectroscopy, including FTIR and FT-Raman techniques, is fundamental in identifying the functional groups present in a molecule by analyzing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Band Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. For 4-Amino-3-bromo-2,5-difluorobenzonitrile, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to its various functional groups.

Key expected vibrational modes would include:

N-H stretching: The amino group (-NH₂) would typically exhibit symmetric and asymmetric stretching vibrations in the range of 3300-3500 cm⁻¹.

C≡N stretching: The nitrile group (-C≡N) has a very characteristic and strong absorption band, usually appearing in the 2220-2260 cm⁻¹ region.

C-C stretching (aromatic): The stretching of the carbon-carbon bonds within the benzene (B151609) ring would produce a series of bands in the 1400-1600 cm⁻¹ region.

C-F stretching: The carbon-fluorine bonds would show strong absorption bands typically in the 1000-1400 cm⁻¹ range.

C-Br stretching: The carbon-bromine bond would have a characteristic absorption at lower wavenumbers, generally in the 500-650 cm⁻¹ region.

N-H bending: The bending vibration of the amino group would be observed in the 1590-1650 cm⁻¹ region.

A hypothetical data table for the expected FTIR peaks is presented below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H asymmetric stretching | ~3450 | Medium |

| N-H symmetric stretching | ~3350 | Medium |

| C≡N stretching | ~2230 | Strong |

| N-H bending | ~1620 | Medium |

| C=C aromatic stretching | 1500-1600 | Medium-Strong |

| C-F stretching | 1100-1300 | Strong |

| C-Br stretching | 550-650 | Medium |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrational Mode Elucidation

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. The selection rules for Raman spectroscopy differ from those for IR, meaning that some vibrations that are weak in FTIR may be strong in Raman, and vice-versa.

For this compound, FT-Raman would be particularly useful for observing vibrations of non-polar or weakly polar bonds.

The symmetric vibrations of the aromatic ring are often more intense in the Raman spectrum.

The C≡N stretch, while also IR active, typically gives a strong and sharp signal in the Raman spectrum.

The C-Br and C-F bonds would also exhibit characteristic Raman signals.

A hypothetical data table for the expected FT-Raman peaks is presented below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretching | 3300-3500 | Weak |

| C≡N stretching | ~2230 | Strong |

| C=C aromatic stretching | 1500-1600 | Strong |

| Ring breathing mode | ~1000 | Strong |

| C-F stretching | 1100-1300 | Medium |

| C-Br stretching | 550-650 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Confirmation

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule and for probing the electronic environment of specific nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Aromatic and Amino Proton Environments

¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In this compound, there is one aromatic proton and two amino protons.

Aromatic Proton: The single proton on the benzene ring would appear as a singlet in the aromatic region (typically 6.5-8.0 ppm). Its chemical shift would be influenced by the electron-donating amino group and the electron-withdrawing halogen and nitrile groups.

Amino Protons: The two protons of the amino group (-NH₂) would likely appear as a broad singlet. The chemical shift of these protons can vary and is dependent on factors such as solvent and concentration.

A hypothetical data table for the expected ¹H NMR chemical shifts is presented below.

| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | 7.0 - 7.5 | s | 1H |

| Amino-H₂ | 4.5 - 5.5 | br s | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The spectrum of this compound would show distinct signals for each of the seven carbon atoms.

Aromatic Carbons: The six carbons of the benzene ring would appear in the aromatic region (typically 100-160 ppm). The chemical shifts would be influenced by the attached substituents. The carbons bonded to fluorine would show C-F coupling.

Nitrile Carbon: The carbon of the nitrile group (-C≡N) would appear as a distinct signal, typically in the range of 110-125 ppm.

A hypothetical data table for the expected ¹³C NMR chemical shifts is presented below.

| Carbon Environment | Expected Chemical Shift (ppm) |

| C-NH₂ | 140 - 150 |

| C-Br | 100 - 110 |

| C-F | 150 - 160 (with C-F coupling) |

| C-CN | 90 - 100 |

| C-H | 115 - 125 |

| C (quaternary) | 120 - 140 |

| C≡N | 115 - 120 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. Since there are two fluorine atoms in different positions on the aromatic ring of this compound, they would be expected to show two distinct signals in the ¹⁹F NMR spectrum. The chemical shifts and any potential F-F coupling would provide valuable information about their respective electronic environments and spatial relationship.

A hypothetical data table for the expected ¹⁹F NMR chemical shifts is presented below.

| Fluorine Environment | Expected Chemical Shift (ppm) | Multiplicity |

| F (position 2) | -110 to -130 | d (due to F-F coupling) |

| F (position 5) | -130 to -150 | d (due to F-F coupling) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring its mass-to-charge ratio (m/z). For this compound, mass spectrometry provides crucial data for confirming its elemental composition and elucidating its molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular weight of this compound, which allows for the unambiguous determination of its elemental formula. The presence of bromine is a key feature, as it has two stable isotopes, 79Br and 81Br, with a near 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by two m/z units, corresponding to the M+ and M+2 ions.

The theoretical exact masses for the molecular ions of this compound (C7H3BrF2N2) can be calculated as follows:

| Molecular Ion | Isotope Composition | Theoretical Exact Mass (Da) |

| [M]+ | C7H379BrF2N2 | 231.9501 |

| [M+2]+ | C7H381BrF2N2 | 233.9481 |

The observation of this distinct isotopic pattern in an experimental HRMS spectrum would provide strong evidence for the presence of a single bromine atom in the molecule and would confirm its elemental composition with high accuracy.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Likely fragmentation pathways for protonated this compound ([M+H]+) would involve the loss of small neutral molecules. Common losses from aromatic amines include the elimination of ammonia (NH3) or hydrocyanic acid (HCN). The presence of the nitrile group could also lead to the loss of a CN radical. The bromine and fluorine atoms are also expected to influence the fragmentation, potentially leading to the loss of HBr or HF.

A plausible fragmentation pathway could be initiated by the loss of the amino group, followed by rearrangements and further fragmentation of the aromatic ring. The relative abundance of the fragment ions would depend on the stability of the resulting ions and neutral species. A detailed analysis of the MS/MS spectrum would allow for the piecing together of the molecular structure and the confirmation of the connectivity of the atoms.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystal, providing precise information on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, a detailed crystallographic study has been conducted on the closely related compound, 4-amino-3,5-difluorobenzonitrile (B171853). nih.goviucr.org The high degree of structural similarity between these two molecules allows for valuable insights into the expected solid-state structure of the title compound.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The crystal structure of 4-amino-3,5-difluorobenzonitrile reveals key geometric parameters that are likely to be comparable in this compound. The replacement of a fluorine atom with a bromine atom is expected to primarily influence the local geometry around the C3 position of the benzene ring.

The following table presents selected bond lengths and angles for 4-amino-3,5-difluorobenzonitrile, which can serve as a reference for the expected geometry of this compound.

| Bond/Angle | 4-amino-3,5-difluorobenzonitrile | Expected in this compound |

| C-C (aromatic) | ~1.38-1.40 Å | Similar |

| C-N (amino) | ~1.37 Å | Similar |

| C-C≡N | ~1.44 Å | Similar |

| C≡N | ~1.14 Å | Similar |

| C-F | ~1.35 Å | Similar for the C5-F bond |

| C-Br | - | Expected to be ~1.90 Å |

| ∠C-C-C (ring) | ~118-122° | Similar, with some distortion near the bromine |

| ∠C-C-N (amino) | ~120° | Similar |

| ∠C-C-C≡N | ~178° | Similar |

The C-Br bond length is significantly longer than the C-F bond, which will lead to some distortion of the benzene ring geometry in this compound compared to its difluoro analog. The steric bulk of the bromine atom may also influence the planarity of the molecule and the dihedral angles involving the substituents.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The solid-state packing of molecules is governed by intermolecular interactions, which play a crucial role in determining the physical properties of the crystalline material. In the crystal structure of 4-amino-3,5-difluorobenzonitrile, the molecules are linked by a network of hydrogen bonds and π-stacking interactions. nih.goviucr.org

The amino group acts as a hydrogen bond donor, forming N-H···N and N-H···F interactions with neighboring molecules. The nitrile group and the fluorine atoms act as hydrogen bond acceptors. It is highly probable that this compound will exhibit similar hydrogen bonding patterns, with the amino group donating hydrogen bonds to the nitrile nitrogen and the remaining fluorine atom of adjacent molecules. The larger and less electronegative bromine atom is a weaker hydrogen bond acceptor compared to fluorine.

Computational Chemistry and Theoretical Investigations of 4 Amino 3 Bromo 2,5 Difluorobenzonitrile

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and understanding its electronic ground state. These methods solve the Schrödinger equation (or its density-based equivalent) to find the lowest energy conformation, known as the optimized geometry.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is particularly well-suited for determining the ground state properties of organic molecules. DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311++G(d,p), can accurately predict geometric parameters like bond lengths and angles.

For 4-Amino-3-bromo-2,5-difluorobenzonitrile, the geometry is expected to be largely planar due to the sp² hybridization of the benzene (B151609) ring carbons. However, minor deviations from planarity can occur due to steric interactions between the adjacent bulky bromine atom and the amino group. The optimization process seeks the global minimum energy structure, providing key structural data.

Based on studies of similar molecules like 2-amino-4-chlorobenzonitrile and 4-amino-3,5-difluorobenzonitrile (B171853), the expected bond lengths and angles for this compound can be estimated. nih.govresearchgate.net The C-C bonds within the aromatic ring will exhibit lengths intermediate between typical single and double bonds. The C-Br bond is anticipated to be the longest due to the large atomic radius of bromine, while the C-F bonds will be shorter and stronger. The C≡N triple bond of the nitrile group will be the shortest and strongest bond in the molecule.

Table 1: Predicted Geometrical Parameters of this compound based on Analogous Compounds

| Parameter | Predicted Value | Description |

|---|---|---|

| C-C (ring) | ~1.39 - 1.42 Å | Aromatic carbon-carbon bond lengths. |

| C-CN | ~1.45 Å | Bond connecting the nitrile group to the ring. |

| C≡N | ~1.16 Å | Carbon-nitrogen triple bond in the nitrile group. |

| C-NH₂ | ~1.37 Å | Bond connecting the amino group to the ring. |

| C-Br | ~1.91 Å | Bond connecting the bromine atom to the ring. researchgate.net |

| C-F | ~1.35 Å | Bond connecting the fluorine atoms to the ring. |

| ∠CCC (ring) | ~118° - 122° | Internal bond angles of the benzene ring. |

| ∠C-C-Br | ~120° | Angle involving the bromine substituent. |

Note: The data in this table is predictive and based on computational studies of structurally similar benzonitrile (B105546) derivatives. Actual values would require specific DFT calculations for the target molecule.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and the electronic properties of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this context.

The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the electron-donating amino group. Conversely, the LUMO is anticipated to be distributed over the electron-withdrawing nitrile group and the aromatic ring. The presence of both strong donating (NH₂) and withdrawing (F, Br, CN) groups is expected to reduce the HOMO-LUMO gap compared to unsubstituted benzonitrile.

Table 2: Representative Frontier Molecular Orbital Energies from a Related Compound (5-Bromobenzene-1,3-dicarbonitrile)

| Orbital | Energy (eV) |

|---|---|

| HOMO | - |

| LUMO | - |

Note: This data is for 5-Bromobenzene-1,3-dicarbonitrile and serves as an example. The specific HOMO-LUMO energies for this compound would differ due to the different substitution pattern.

The HOMO-LUMO energy gap is directly related to the energy required for electronic excitation. A smaller gap implies that the molecule can be excited by lower-energy photons, shifting its UV-visible absorption to longer wavelengths. The distribution of the HOMO and LUMO also predicts sites of reactivity. The HOMO's location on the amino group and ring suggests these are the likely sites for electrophilic attack. The LUMO's localization on the nitrile and ring points to these areas as potential sites for nucleophilic attack. The calculated frontier orbital gap helps to characterize the chemical reactivity and kinetic stability of the molecule. researchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of a calculated wavefunction, translating complex molecular orbitals into a more intuitive picture of localized bonds, lone pairs, and intermolecular interactions. It is highly effective for analyzing charge distribution, hybridization, and charge delocalization (hyperconjugative) effects. researchgate.net

In this compound, NBO analysis would quantify the natural atomic charges on each atom, revealing the electron-donating nature of the amino group (resulting in a negative charge on the nitrogen and positive charges on the hydrogens) and the strong electron-withdrawing effects of the fluorine, bromine, and nitrile groups (leading to negative charges on these atoms/groups).

Furthermore, NBO analysis can reveal key hyperconjugative interactions. A significant interaction would be the delocalization of electron density from the nitrogen lone pair (LP) of the amino group into the antibonding π* orbitals of the benzene ring. This LP(N) → π*(C-C) interaction is characteristic of aniline-type systems and is a quantitative measure of the resonance effect that contributes to the molecule's electronic structure and reactivity. The analysis also describes the hybridization of each atomic orbital, confirming, for example, the sp² character of the ring carbons and the sp character of the nitrile carbon and nitrogen.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Identification

No studies detailing the molecular electrostatic potential (MEP) map of this compound are present in the surveyed literature. An MEP analysis would theoretically identify the electron-rich and electron-deficient regions of the molecule, offering predictions about its electrophilic and nucleophilic sites. However, without specific computational data, any discussion on the reactivity sites based on MEP would be purely speculative.

Prediction and Analysis of Vibrational Spectra using Theoretical Methods

A theoretical prediction and analysis of the vibrational spectra (such as infrared and Raman spectra) for this compound has not been reported. Such an analysis, typically performed using methods like Density Functional Theory (DFT), would provide calculated vibrational frequencies and their corresponding modes. This theoretical data is crucial for the interpretation of experimental spectra and for understanding the molecule's structural and bonding characteristics. The absence of these calculations means that no data tables of predicted frequencies or detailed assignments of vibrational modes can be presented.

Mechanistic Insights into Chemical Reactions via Computational Modeling

There are no published computational studies that provide mechanistic insights into the chemical reactions of this compound. Computational modeling is a powerful tool for elucidating reaction pathways, determining transition state energies, and calculating reaction kinetics. Without such studies, it is not possible to provide a detailed account of the mechanisms through which this specific compound participates in chemical transformations.

Role As a Synthetic Intermediate and Building Block in Complex Molecular Architectures

Precursor for Advanced Aromatic Systems and Heterocycles

The distinct reactivity of each functional group on the 4-amino-3-bromo-2,5-difluorobenzonitrile scaffold allows for its elaboration into more complex aromatic and heterocyclic systems. The bromine atom is particularly suitable for participating in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, enabling the formation of carbon-carbon bonds to construct bi-aryl systems or attach other organic fragments ossila.com.

The nitrile group (-CN) is a versatile functional handle that can be hydrolyzed under basic conditions to form a carboxylic acid or converted into other functional groups, providing a pathway to amides, esters, and other derivatives nih.goviucr.org. The amino group (-NH2) can be diazotized and coupled to form azo compounds or used in condensation reactions to build larger molecular frameworks, including various heterocyclic structures.

| Functional Group | Potential Transformation | Resulting Structure/Class |

| Bromo (-Br) | Palladium-Catalyzed Cross-Coupling | Bi-aryl compounds, complex aromatics |

| Nitrile (-CN) | Hydrolysis | Carboxylic acids, Amides, Esters |

| Amino (-NH2) | Diazotization and Azo Coupling | Azo compounds |

| Amino (-NH2) | Condensation Reactions | Heterocyclic compounds (e.g., imines, amides) |

Integration into Polymeric Materials and Functional Organic Frameworks (e.g., azobenzene (B91143) derivatives)

The structure of this compound is well-suited for the synthesis of functional materials, particularly those based on azobenzene derivatives. Azobenzenes are photoswitchable molecules that can isomerize between their trans and cis states upon exposure to light, making them key components in molecular switches and photoresponsive materials nih.goviucr.org.

Research on structurally similar compounds, such as 4-amino-3,5-difluorobenzonitrile (B171853), has demonstrated their use as intermediates in the synthesis of highly fluorinated azobenzene derivatives. nih.goviucr.org. The presence of fluorine atoms ortho to the azo linkage (N=N) has been shown to significantly enhance the thermal stability of the cis isomer, increasing its half-life from hours to hundreds of days compared to non-fluorinated analogues nih.gov. This property is critical for applications requiring stable photoswitching. These fluorinated azobenzenes can serve as precursors for photopharmacology or be incorporated into the main chain of oligomers and polymers to create photoresponsive materials on a larger scale nih.goviucr.org.

Contribution to the Synthesis of Diverse Fluorinated Aromatic Compounds

As a fluorinated building block, this compound provides a direct route for incorporating fluorine atoms into target molecules bldpharm.comossila.com. The introduction of fluorine into organic compounds is a widely used strategy in medicinal and agricultural chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity ossila.combeilstein-journals.org. Aromatic fluorides are crucial intermediates in the synthesis of numerous pharmaceuticals, including antibiotics and anti-inflammatory drugs, as well as advanced pesticides ossila.comalfa-chemistry.com.

By starting with this pre-fluorinated scaffold, chemists can avoid harsh or late-stage fluorination reactions, streamlining the synthesis of complex, poly-substituted fluorinated aromatic products. The compound's multiple reaction sites allow for the systematic construction of diverse fluorinated molecules tailored for specific applications in drug discovery and materials science.

Utility in the Construction of Scaffolds for Chemical Probe Development

The versatile chemical nature of this compound makes it an excellent scaffold for the development of chemical probes. Chemical probes are specialized molecules used to study biological processes. The ability to synthesize photoswitchable azobenzene derivatives from related precursors is particularly relevant, as these molecules can be used as photopharmacological tools to control biological activity with light nih.goviucr.org.

The core structure of this compound can be systematically modified through its various functional groups to attach linkers, reporter groups (like dyes), or specific binding moieties. For instance, a similar compound, 4-bromo-3-fluorobenzonitrile, is used to prepare antimutagenic drugs and persistent room-temperature phosphorescent dyes, highlighting the utility of such scaffolds in creating molecules with specific functional properties ossila.com. This adaptability allows for the construction of sophisticated probes for applications in chemical biology and fluorescence imaging.

Future Research Directions and Challenges for 4 Amino 3 Bromo 2,5 Difluorobenzonitrile

Development of More Sustainable and Atom-Economical Synthetic Routes

The current synthesis of 4-Amino-3-bromo-2,5-difluorobenzonitrile, while effective, often relies on traditional methods that may not align with the principles of green chemistry. Future research should prioritize the development of more sustainable and atom-economical synthetic pathways.

One promising avenue is the exploration of continuous flow chemistry . researchgate.netsemanticscholar.orgrsc.orgsoftecks.inrsc.org This technology offers significant advantages over batch processing, including enhanced safety, better temperature control, improved mixing, and the potential for higher yields and purity. researchgate.netsemanticscholar.orgrsc.orgsoftecks.inrsc.org For a highly functionalized molecule like this compound, flow chemistry could enable safer handling of potentially hazardous reagents and intermediates, and facilitate seamless multi-step syntheses. acsgcipr.org

Another area of focus should be the development of photocatalytic methods . These reactions, driven by light, can often proceed under mild conditions and can offer unique reactivity patterns. The application of photoredox catalysis could enable novel C-H functionalization or cross-coupling reactions on the benzonitrile (B105546) core, potentially reducing the need for pre-functionalized starting materials and thereby improving atom economy.

Table 1: Comparison of Synthetic Approaches for Aromatic Nitriles

| Synthesis Method | Advantages | Disadvantages | Relevance to this compound |

| Traditional Batch Synthesis | Well-established, versatile. | Often requires harsh conditions, potential for thermal runaways, lower atom economy. | Current primary method for lab-scale synthesis. |

| Continuous Flow Chemistry | Enhanced safety, better control, higher yields, scalability. researchgate.netsemanticscholar.orgrsc.orgsoftecks.inrsc.org | Higher initial equipment cost. | High potential for safer and more efficient large-scale production. |

| Photocatalysis | Mild reaction conditions, unique reactivity, high selectivity. | Can require specific and sometimes expensive photocatalysts. | Could enable novel, more direct synthetic routes. |

Exploration of Novel Catalytic Transformations Involving Its Functional Groups

The rich array of functional groups on this compound provides multiple handles for novel catalytic transformations.

The bromo substituent is a prime target for a variety of cross-coupling reactions , such as Suzuki, Heck, and Buchwald-Hartwig aminations. cdnsciencepub.comnih.govchemrxiv.orgmit.eduresearchgate.net Developing efficient catalytic systems for these reactions on this specific substrate could lead to a diverse library of derivatives with tailored properties. Nickel-catalyzed cross-coupling reactions are also a promising area of exploration, particularly for activating the C-Br bond. beilstein-journals.org

The amino group can direct C-H functionalization to the ortho-positions, offering a direct route to further substitution on the aromatic ring. Research into regioselective C-H activation catalyzed by transition metals like palladium or rhodium could unlock new synthetic pathways.

The cyano group is also amenable to a range of catalytic transformations. For instance, it can be hydrated to an amide, reduced to an amine, or used in cycloaddition reactions to form heterocyclic structures. Exploring novel catalytic methods for these transformations will expand the synthetic utility of the parent molecule.

Advanced Spectroscopic Characterization Under Non-Standard Conditions

A thorough understanding of the structural and electronic properties of this compound is crucial for its application. While standard spectroscopic techniques (NMR, IR, MS) provide basic characterization, advanced methods can offer deeper insights, especially under non-standard conditions.

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in the solid state. nih.govwiley.comresearchgate.netresearchgate.net For a compound like this, ssNMR can provide detailed information about intermolecular interactions, such as hydrogen and halogen bonding, which govern its crystal packing. nih.gov Techniques focusing on quadrupolar nuclei like bromine (⁷⁹Br, ⁸¹Br) can be particularly informative. nih.govwiley.comresearchgate.netresearchgate.net

¹⁹F NMR spectroscopy is another invaluable technique, given the presence of two fluorine atoms. numberanalytics.comrsc.orgnih.govnih.govacs.org Advanced multidimensional ¹⁹F NMR experiments can be employed to probe through-space and through-bond couplings, providing detailed information about the conformation and electronic environment of the molecule. numberanalytics.comrsc.orgnih.gov Studying the ¹⁹F NMR signatures under varying temperatures or in different solvent environments can reveal dynamic processes and subtle electronic effects. numberanalytics.com

In-situ spectroscopic techniques , such as ReactIR or in-situ Raman spectroscopy, could be employed to monitor reaction kinetics and mechanisms in real-time. This would be particularly valuable for optimizing the novel catalytic transformations discussed in the previous section.

In-depth Computational Studies of Reaction Mechanisms and Excited State Properties

Computational chemistry, particularly Density Functional Theory (DFT) , can provide invaluable insights into the reactivity and properties of this compound at the molecular level.

DFT calculations can be used to elucidate the mechanisms of chemical reactions , such as electrophilic aromatic substitution or catalytic cross-coupling. researchgate.nettsijournals.comresearchgate.netnih.gov By modeling the transition states and intermediates, researchers can gain a deeper understanding of the factors that control reactivity and selectivity. researchgate.nettsijournals.comresearchgate.netnih.gov This knowledge can then be used to rationally design more efficient synthetic routes and catalysts.

Furthermore, Time-Dependent DFT (TD-DFT) can be employed to investigate the excited state properties of the molecule. nih.govresearchgate.netnih.govacs.org This is particularly relevant for predicting its photophysical behavior, such as absorption and fluorescence spectra, which is crucial for applications in electronic materials or as fluorescent probes. nih.govresearchgate.netnih.gov

Table 2: Potential Computational Studies on this compound

| Area of Study | Computational Method | Potential Insights |

| Reaction Mechanisms | DFT | Elucidation of transition states and intermediates for synthetic transformations. researchgate.nettsijournals.comresearchgate.netnih.gov |

| Spectroscopic Properties | DFT, TD-DFT | Prediction of NMR chemical shifts, vibrational frequencies, and electronic spectra. nih.govresearchgate.netnih.gov |

| Electronic Structure | NBO, QTAIM | Analysis of bonding, charge distribution, and intermolecular interactions. |

| Excited State Dynamics | TD-DFT | Understanding of photophysical processes like fluorescence and phosphorescence. nih.govresearchgate.netnih.govacs.org |

Design and Synthesis of Highly Tailored Derivatives for Specific Research Applications

The true potential of this compound lies in its use as a scaffold for the synthesis of highly tailored derivatives with specific functions.

In medicinal chemistry , the fluorinated aniline (B41778) and benzonitrile motifs are present in many bioactive molecules. google.comnih.govacs.org The unique substitution pattern of this compound could be exploited to design novel enzyme inhibitors or receptor ligands. The bromine atom provides a convenient handle for introducing a wide variety of pharmacophores through cross-coupling reactions.

In materials science , the electron-withdrawing nature of the fluorine and cyano groups, combined with the electron-donating amino group, creates a push-pull electronic system. This makes derivatives of this compound interesting candidates for nonlinear optical (NLO) materials or as components in organic light-emitting diodes (OLEDs) .

The synthesis of a library of derivatives with systematic variations in the substituents will be crucial for establishing structure-activity relationships (SAR) and structure-property relationships (SPR).

Integration into Supramolecular Assemblies and Nanomaterials

The presence of multiple functional groups capable of forming non-covalent interactions makes this compound an excellent building block for the construction of supramolecular assemblies.

The amino group can act as a hydrogen bond donor, while the cyano and fluorine atoms can act as hydrogen bond acceptors. Crucially, the bromine atom can participate in halogen bonding , a directional and tunable non-covalent interaction that is increasingly being used in crystal engineering and the design of functional materials. researchgate.netmdpi.comacs.orgnih.govacs.org

Future research could focus on co-crystallizing this compound with other molecules to form well-defined supramolecular architectures with interesting properties, such as porosity or specific recognition capabilities. Furthermore, derivatives of this molecule could be designed to self-assemble into nanomaterials like nanofibers, vesicles, or organogels.

Addressing Synthetic Challenges for Large-Scale Preparation of Advanced Derivatives

While the synthesis of this compound and its simple derivatives may be achievable on a laboratory scale, the large-scale preparation of more complex, advanced derivatives presents significant challenges. acsgcipr.orgbiosynth.comprimescholars.comrsc.orglabmanager.com

Process optimization will be critical to ensure that the synthetic routes are efficient, robust, and economically viable. biosynth.com This includes optimizing reaction conditions, minimizing the number of synthetic steps, and developing efficient purification methods. The transition from batch to continuous flow manufacturing could be a key strategy to address many of these challenges. researchgate.netsemanticscholar.orgrsc.orgsoftecks.inrsc.orgacsgcipr.org

The sourcing of starting materials and the management of the supply chain will also become important considerations for large-scale production. biosynth.com The development of synthetic routes that utilize readily available and inexpensive starting materials will be a key factor for commercial viability.

Finally, ensuring the safety of the manufacturing process is paramount, especially when dealing with potentially hazardous reagents and intermediates. primescholars.com A thorough risk assessment and the implementation of appropriate safety measures will be essential for any scale-up campaign. primescholars.com

Q & A

Q. Methodological Considerations :

- Bromination often employs NBS (N-bromosuccinimide) or Br₂ in the presence of Lewis acids (e.g., FeCl₃) to ensure regioselectivity at the 3-position .

- Fluorination steps may use KF or Selectfluor® under anhydrous conditions to avoid hydrolysis .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

A combination of techniques is required due to the compound’s aromatic and halogen-rich structure:

Validation Tip : Cross-reference with computational simulations (e.g., DFT for NMR shifts) to resolve ambiguities .

Advanced: How can researchers optimize the selectivity of bromination and fluorination during synthesis?

Answer:

Optimization requires factorial design (e.g., varying temperature, solvent, and catalyst):

- Bromination : Use low-polarity solvents (e.g., CCl₄) at 0–25°C to minimize electrophilic side reactions. Additives like H₂SO₄ enhance Br⁺ generation .

- Fluorination : Employ microwave-assisted synthesis (120°C, 30 min) with KF/Al₂O₃ to improve yield and reduce decomposition .

Q. Data Contradiction Resolution :

- Conflicting reports on bromine positioning (e.g., para vs. meta) may arise from solvent polarity effects. Replicate experiments with deuterated solvents to track reaction pathways .

Advanced: How should discrepancies in reported NMR data for this compound be resolved?

Answer:

Discrepancies often stem from solvent effects, impurities, or tautomerism. Steps to resolve:

Reproduce Conditions : Use identical deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) as cited studies .

2D NMR (COSY, HSQC) : Resolve overlapping signals caused by F/Br coupling .

Comparative Analysis : Cross-check with structurally analogous compounds (e.g., 4-Bromo-2,6-difluorobenzonitrile, CAS 123843-67-4) to validate assignments .

Case Study : Amino group proton signals may shift due to H-bonding with trace water; use molecular sieves during sample prep .

Advanced: What strategies mitigate decomposition during purification of this compound?

Answer:

Decomposition risks arise from thermal instability and moisture sensitivity. Strategies include:

- Chromatography : Use silica gel pretreated with 1% Et₃N to neutralize acidic sites that degrade amino groups .

- Low-Temperature Crystallization : Recrystallize from hexane/EtOAc at −20°C to minimize thermal stress .

- Stability Monitoring : Track purity via HPLC (C18 column, acetonitrile/water gradient) at 254 nm .

Safety Note : Handle under inert atmosphere (N₂/Ar) due to hydrolytic sensitivity of benzonitrile derivatives .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound?

Answer:

- DFT Calculations : Model electrophilic aromatic substitution (EAS) to predict bromination/fluorination sites. Use Gaussian09 with B3LYP/6-311G(d,p) basis set .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) to optimize synthetic conditions .

Validation : Compare computed NMR shifts (e.g., using GIAO method) with experimental data to refine models .

Basic: What are the key considerations for storing this compound?

Answer:

- Temperature : Store at 2–8°C in amber vials to prevent photodegradation .

- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers; avoid aqueous solvents .

- Compatibility : Use PTFE-lined caps to prevent halogen exchange with glass .

Advanced: How to design bioactivity assays for this compound’s potential antimicrobial properties?

Answer:

- Model Organisms : Test against Gram-negative (E. coli) and Gram-positive (S. aureus) strains using MIC (Minimum Inhibitory Concentration) assays .

- Enzyme Targets : Use fluorescence-based assays (e.g., β-lactamase inhibition) with 4-nitrocefin as a substrate .

- Controls : Include structurally similar analogs (e.g., 2-Amino-4-bromo-3-fluorobenzoic acid) to isolate substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.